Head-to-Head Postprandial Glucose Reduction: Lixisenatide vs. Liraglutide
In a 26-week randomized controlled trial directly comparing lixisenatide 20 μg once daily versus liraglutide 1.8 mg once daily as add-on to metformin (n=404), lixisenatide demonstrated significantly smaller postprandial glucose increments for the meal directly after injection (P < 0.05) compared with liraglutide [1]. This occurred despite liraglutide showing greater overall HbA1c reduction (−0.62% treatment difference favoring liraglutide; 95% CI −0.8 to −0.4; P < 0.0001) and greater fasting plasma glucose reduction (−1.15 mmol/L; 95% CI −1.5 to −0.8; P < 0.0001) [1]. The differential effect on postprandial excursion confirms that lixisenatide retains distinct prandial glucose-lowering pharmacology not replicated by longer-acting agents.
| Evidence Dimension | Postprandial glucose increment after injection |
|---|---|
| Target Compound Data | Significantly smaller postprandial glucose increment versus liraglutide for the meal directly after injection (P < 0.05) |
| Comparator Or Baseline | Liraglutide 1.8 mg once daily: larger postprandial excursion |
| Quantified Difference | P < 0.05 favoring lixisenatide for postprandial excursion; contrast with overall HbA1c difference of −0.62% favoring liraglutide |
| Conditions | 26-week, randomized, parallel-group, open-label trial; 404 patients with type 2 diabetes inadequately controlled on metformin monotherapy |
Why This Matters
For procurement decisions in research models evaluating postprandial metabolism or prandial insulin augmentation, lixisenatide acetate offers quantifiably superior postprandial glucose suppression relative to long-acting GLP-1 RAs.
- [1] Nauck MA, Rizzo M, Johnson A, Bosch-Traberg H, Madsen J, Cariou B. Once-daily liraglutide versus lixisenatide as add-on to metformin in type 2 diabetes: a 26-week randomized controlled clinical trial. Diabetes Care. 2024;47(3):e31-e32. doi:10.2337/dc23-2145 View Source
